molecular formula C17H18FNO3 B267218 N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Cat. No. B267218
M. Wt: 303.33 g/mol
InChI Key: AJEHLHFHGUPKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound was developed by Bayer Pharmaceuticals and has been found to have anti-tumor properties. In

Mechanism of Action

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase and VEGFR, which are both involved in tumor growth and angiogenesis. Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. VEGFR is involved in the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting these pathways, N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in the MAPK pathway, including MEK1/2 and ERK1/2. It also inhibits the phosphorylation of VEGFR, which leads to the suppression of angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which provides a strong scientific basis for further research. However, there are also limitations to its use in lab experiments. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have off-target effects, which can complicate data interpretation. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. One area of interest is the development of new inhibitors that are more potent and selective than N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. Another area of interest is the identification of biomarkers that can predict patient response to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 treatment. Additionally, there is a need for further research on the mechanisms of resistance to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006, which can inform the development of new combination therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 in different cancer types.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 involves several steps. The first step is the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step is the reaction of 4-(2-ethoxyethoxy)aniline with the 2-fluorobenzoyl chloride to form N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide. The final product is obtained through a series of purification steps to obtain a high purity compound.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has also been studied in combination with other drugs to enhance its anti-tumor effects.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

AJEHLHFHGUPKQH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.